molecular formula C9H9ClN2O B3301937 6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one CAS No. 91366-75-5

6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one

Cat. No.: B3301937
CAS No.: 91366-75-5
M. Wt: 196.63 g/mol
InChI Key: HVVXSCXRYFXCSP-UHFFFAOYSA-N
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Description

6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 6th position and two methyl groups at the 1st and 2nd positions of the indazole ring, along with a keto group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indazole derivatives . For instance, the reaction of 6-chloro-2-methylphenylhydrazine with acetone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways . The binding of the compound to these targets can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1,2-dimethyl-1,2-dihydro-3H-indazol-3-one is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The combination of the chloro group and the keto group at the 3rd position makes this compound a valuable intermediate in the synthesis of various biologically active molecules .

Properties

IUPAC Name

6-chloro-1,2-dimethylindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-11-8-5-6(10)3-4-7(8)9(13)12(11)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVXSCXRYFXCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C(=O)N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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